2-(Difluoromethyl)benzo[d]oxazole-4-carbonitrile
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Overview
Description
2-(Difluoromethyl)benzo[d]oxazole-4-carbonitrile is a heterocyclic compound that features a benzoxazole core with a difluoromethyl group and a carbonitrile group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives, including 2-(Difluoromethyl)benzo[d]oxazole-4-carbonitrile, typically involves the use of 2-aminophenol as a precursor. Various synthetic methodologies have been developed, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, the use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to enhance the efficiency and yield of the synthesis .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs scalable and cost-effective methods. The use of magnetic solid acid nanocatalysts has been introduced for the synthesis of benzoxazole derivatives, providing high yields and reusability of the catalyst . Additionally, microwave-assisted synthesis has been explored for its rapid and efficient production of benzoxazole compounds .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)benzo[d]oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the difluoromethyl group or other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects . For example, benzoxazole derivatives have been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways .
Comparison with Similar Compounds
- 2-(Difluoromethyl)-4-(trifluoromethyl)benzo[d]oxazole
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
Comparison: Compared to other benzoxazole derivatives, 2-(Difluoromethyl)benzo[d]oxazole-4-carbonitrile is unique due to the presence of both difluoromethyl and carbonitrile groups. These functional groups contribute to its distinct chemical reactivity and biological activity. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the carbonitrile group can participate in various chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H4F2N2O |
---|---|
Molecular Weight |
194.14 g/mol |
IUPAC Name |
2-(difluoromethyl)-1,3-benzoxazole-4-carbonitrile |
InChI |
InChI=1S/C9H4F2N2O/c10-8(11)9-13-7-5(4-12)2-1-3-6(7)14-9/h1-3,8H |
InChI Key |
WCJMYACVLKZODR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(F)F)C#N |
Origin of Product |
United States |
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